5-Benzoylbenzimidazole Scaffold Confers Superior Antifungal Activity vs. Related Benzimidazole/Benzothiazole Scaffolds
In a systematic hybrid antifungal design study, series A compounds bearing a 5-benzoylbenzimidazol-2-ylthio side chain consistently demonstrated better in vitro antifungal activity against Candida spp. and Cryptococcus neoformans than the corresponding simplified benzimidazole or benzothiazole derivatives lacking the 5-benzoyl group [1]. Docking simulations further demonstrated that the benzimidazol-2-ylthio moiety, when combined with the 5-benzoyl substituent, is responsible for the potent antifungal activity . The des-benzoyl analog (compound 5c) showed significantly reduced potency, directly establishing the 5-benzoyl group as an essential pharmacophoric element rather than an incidental structural feature .
| Evidence Dimension | In vitro antifungal activity (MIC) against Candida spp. and Cryptococcus neoformans |
|---|---|
| Target Compound Data | Series A (compounds 4a-e) with 5-benzoylbenzimidazole scaffold: MIC values ≤ 0.25 µg/mL against multiple Candida species (exact values compound-specific) [2] |
| Comparator Or Baseline | Simplified benzimidazole/benzothiazole derivatives lacking 5-benzoyl group; des-benzoyl analog 5c |
| Quantified Difference | Series A compounds exhibited superior activity ranking vs. non-benzoyl comparators in MIC panels; des-benzoyl analog displayed substantially reduced potency |
| Conditions | Broth microdilution assay; Candida spp. (C. albicans, C. glabrata, C. parapsilosis, C. krusei) and C. neoformans clinical/reference strains |
Why This Matters
For procurement decisions in antifungal lead-discovery programs, the documented superiority of the 5-benzoylbenzimidazole scaffold over non-benzoyl analogs provides quantifiable justification for selecting this intermediate over simpler benzimidazole-2-thiols.
- [1] Ghobadi, E.; Hashemi, S. M.; Fakhim, H.; Hosseini-Khah, Z.; Badali, H.; Emami, S. Design, synthesis and biological activity of hybrid antifungals derived from fluconazole and mebendazole. Eur. J. Med. Chem. 2023, 249, 115142. View Source
- [2] PubMed entry: Ghobadi et al., 2023. DOI: 10.1016/j.ejmech.2023.115142. View Source
